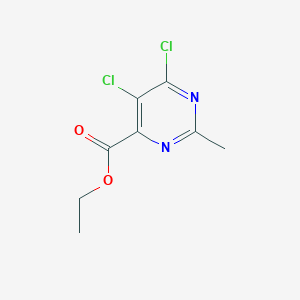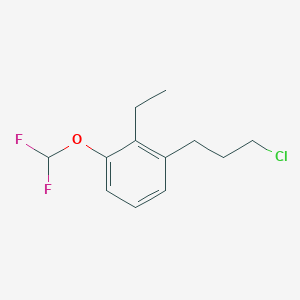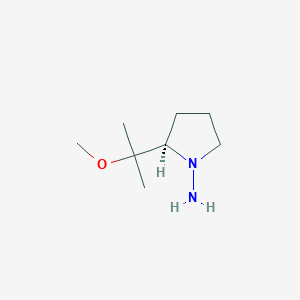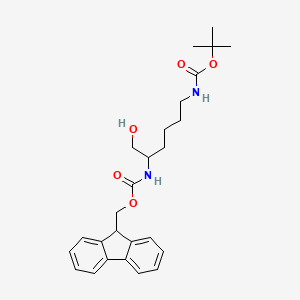
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is a chemical compound that belongs to the class of nitroanilines. Nitroanilines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and agrochemicals. This compound is characterized by the presence of a nitro group (-NO2), a hydroxypropyl group (-CH2CH(OH)CH3), and an aminophenol moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol typically involves the nitration of N-(2-Hydroxypropyl)-4-Aminophenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Oxidation: 3-Amino-N-(2-Hydroxypropyl)-4-Aminophenol.
Reduction: 3-Nitroso-N-(2-Hydroxypropyl)-4-Aminophenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropyl group enhances the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dinitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
- 4-Fluoro-3-nitroaniline
Uniqueness
3-Nitro-N-(2-Hydroxypropyl)-4-Aminophenol is unique due to the presence of the hydroxypropyl group, which imparts distinct physicochemical properties compared to other nitroanilines. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Propriétés
Numéro CAS |
92982-24-6 |
|---|---|
Formule moléculaire |
C9H12N2O4 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-(2-hydroxypropylamino)-3-nitrophenol |
InChI |
InChI=1S/C9H12N2O4/c1-6(12)5-10-8-3-2-7(13)4-9(8)11(14)15/h2-4,6,10,12-13H,5H2,1H3 |
Clé InChI |
AVALIEPHWXVQNC-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC1=C(C=C(C=C1)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)





![(4S)-2-methyl-4-[[2-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14066118.png)
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)


